4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane
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Overview
Description
4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane is an organic compound that features a unique combination of a fluoro-substituted indane moiety and a sulfinylmethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane typically involves multiple steps, starting with the preparation of the fluoro-substituted indane precursor. One common method involves the reaction of a suitable indane derivative with a fluorinating agent, followed by further functionalization to introduce the sulfinylmethyl group. The final step involves the cyclization to form the oxane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding hydrocarbon.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction results in the formation of the hydrocarbon derivative.
Scientific Research Applications
4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane involves its interaction with molecular targets through its functional groups. The fluoro-substituted indane moiety can engage in π-π interactions with aromatic residues, while the sulfinyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2,3-dihydro-1H-inden-1-amine: This compound shares the fluoro-substituted indane core but lacks the sulfinylmethyl and oxane groups.
4-fluoro-1-indanone: Another related compound with a fluoro-substituted indane core, but with a ketone functional group instead of the sulfinylmethyl and oxane groups.
Uniqueness
The uniqueness of 4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the sulfinylmethyl group and the oxane ring differentiates it from other fluoro-substituted indane derivatives, offering unique opportunities for chemical transformations and biological interactions.
Properties
IUPAC Name |
4-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfinylmethyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2S/c16-14-3-1-2-13-12(14)4-5-15(13)19(17)10-11-6-8-18-9-7-11/h1-3,11,15H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWHZCSSKUBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1S(=O)CC3CCOCC3)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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